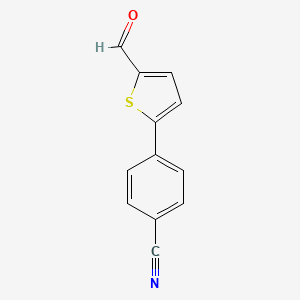

4-(5-Formylthiophen-2-yl)benzonitrile

Description

Contextualization within Modern Organic Synthesis and Heterocyclic Chemistry

In the realm of modern organic synthesis, the construction of carbon-carbon bonds between aromatic rings, known as biaryl synthesis, is a cornerstone for the creation of complex molecules. Heterocyclic chemistry, the study of cyclic compounds containing atoms of at least two different elements, is another vital area, as these structures are prevalent in pharmaceuticals, agrochemicals, and functional materials. 4-(5-Formylthiophen-2-yl)benzonitrile is a quintessential example of a molecule at the intersection of these fields, being a biaryl compound that incorporates a thiophene (B33073) heterocyclic ring.

The synthesis of such compounds has been revolutionized by the advent of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings. These methods allow for the efficient and selective formation of a bond between the thiophene and benzene (B151609) rings, a process that was once a significant synthetic challenge. The ability to create such tailored molecules with high precision has opened up new avenues for designing compounds with specific electronic, optical, or biological properties.

Overview of Key Structural Features and Synthetic Utility of the Benzonitrile (B105546) and Formylthiophene Moieties

Benzonitrile Moiety: The benzonitrile unit consists of a benzene ring substituted with a cyano (-C≡N) group. This functional group is a versatile synthetic handle. The nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted into a tetrazole ring, among other transformations. The strong electron-withdrawing nature of the cyano group also significantly influences the electronic properties of the benzene ring, making it a common component in materials for organic electronics, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). nih.govrsc.org

Formylthiophene Moiety: The formylthiophene portion of the molecule features a thiophene ring with an aldehyde (-CHO) group. Thiophene is an electron-rich five-membered aromatic heterocycle containing a sulfur atom. nih.gov Its derivatives are of immense interest in medicinal chemistry, with many approved drugs containing a thiophene ring. nih.goveprajournals.com The aldehyde group is a highly reactive and versatile functional group that can participate in a wide array of chemical reactions, including oxidations, reductions, and carbon-carbon bond-forming reactions like the Wittig reaction, aldol (B89426) condensation, and Grignard reactions. This makes the formylthiophene moiety an excellent building block for the synthesis of more complex thiophene derivatives.

The combination of these two moieties in a single molecule creates a bifunctional compound with a rich potential for further chemical modification at either the nitrile or the aldehyde group, allowing for the systematic development of a library of related compounds for screening in various applications.

Historical Development and Emerging Research Trajectories

The historical development of compounds related to this compound is intrinsically linked to the broader history of thiophene chemistry and the development of cross-coupling reactions. Thiophene itself was discovered in 1882 by Viktor Meyer as a contaminant in benzene. nih.gov For many years, the synthesis of substituted thiophenes and their coupling to other aromatic rings was a complex and often low-yielding endeavor.

The landscape of biaryl synthesis was dramatically changed by the development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century, for which Akira Suzuki, Ei-ichi Negishi, and Richard F. Heck were awarded the Nobel Prize in Chemistry in 2010. These reactions have made the synthesis of molecules like this compound a routine and highly efficient process.

Table 1: Key Milestones in the Development of Relevant Chemistry

| Year | Milestone | Significance |

| 1882 | Discovery of Thiophene | Opened the field of thiophene chemistry. |

| 1970s | Development of Palladium-Catalyzed Cross-Coupling Reactions | Revolutionized the synthesis of biaryl compounds. |

| 2010 | Nobel Prize in Chemistry for Palladium-Catalyzed Cross-Couplings | Recognized the profound impact of these reactions on organic synthesis. |

Emerging research trajectories for this class of compounds are likely to be in the fields of medicinal chemistry and materials science. In medicinal chemistry, the thienylbenzonitrile scaffold can be seen as a "privileged structure" that can be decorated with various functional groups to interact with biological targets. For instance, thiophene-containing biaryl amides have been explored as glucagon (B607659) receptor antagonists. nih.gov

In materials science, the electronic properties of the thienylbenzonitrile core are of interest. A patent application has described the use of a closely related compound, p-thienylbenzonitrile, in the preparation of covalent triazine framework materials for catalytic applications. nus.edu.sgnus.edu.sg The presence of both an electron-donating thiophene ring and an electron-withdrawing benzonitrile ring creates a "push-pull" electronic system, which is a common design strategy for creating molecules with interesting optical and electronic properties, such as those used in organic electronics. researchgate.net

Academic Significance and Interdisciplinary Relevance

The academic significance of this compound lies in its identity as a model compound for the exploration of the synthesis and properties of functionalized biaryl heterocycles. Its synthesis provides a practical example of the power and utility of modern cross-coupling methods.

The interdisciplinary relevance of this compound and its derivatives is substantial.

Organic Chemistry: It serves as a versatile building block for the synthesis of more complex molecular architectures.

Medicinal Chemistry: The thienylbenzonitrile scaffold is a promising starting point for the development of new therapeutic agents, given the proven track record of both thiophene and benzonitrile moieties in drug discovery. nih.goveprajournals.com

Materials Science: The electronic and photophysical properties of this class of compounds make them potential candidates for use in organic electronic devices, such as OLEDs, OFETs, and organic photovoltaics. nih.gov

Catalysis: As demonstrated by related compounds, it could be a precursor to novel ligands or functional materials with catalytic activity. nus.edu.sgnus.edu.sg

Structure

3D Structure

Properties

IUPAC Name |

4-(5-formylthiophen-2-yl)benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NOS/c13-7-9-1-3-10(4-2-9)12-6-5-11(8-14)15-12/h1-6,8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJOXIADTZVUUGY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CC=C(S2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 5 Formylthiophen 2 Yl Benzonitrile

Established Synthetic Pathways for the Core Structure

Modern organic synthesis provides a robust toolkit of cross-coupling reactions that are well-suited for linking aromatic and heteroaromatic rings. These methods offer high efficiency and functional group tolerance.

The Suzuki-Miyaura coupling is one of the most widely employed methods for constructing the C-C bond between the thiophene (B33073) and benzonitrile (B105546) moieties due to its mild reaction conditions, commercial availability of reagents, and the non-toxic nature of its boron-based byproducts. chemrxiv.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. mdpi.com For the synthesis of 4-(5-Formylthiophen-2-yl)benzonitrile, two primary Suzuki-Miyaura pathways are feasible:

Route A: Coupling of (5-formylthiophen-2-yl)boronic acid with a 4-halobenzonitrile (e.g., 4-bromobenzonitrile (B114466) or 4-iodobenzonitrile).

Route B: Coupling of 4-cyanophenylboronic acid with a 2-halo-5-formylthiophene (e.g., 2-bromo-5-formylthiophene).

The reaction mechanism involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to yield the desired product and regenerate the catalyst. youtube.com The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields. Common catalysts include palladium(II) acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0), often in the presence of a phosphine (B1218219) ligand.

| Coupling Partners | Typical Catalyst/Ligand System | Typical Base | Typical Solvent |

|---|---|---|---|

| (5-Formylthiophen-2-yl)boronic acid + 4-Halobenzonitrile | Pd(PPh₃)₄ or Pd(OAc)₂ / PPh₃ | Na₂CO₃, K₂CO₃, K₃PO₄ | Toluene, Dioxane, DMF/Water mixtures |

| 4-Cyanophenylboronic acid + 2-Halo-5-formylthiophene | Pd(dppf)Cl₂ or Pd(OAc)₂ / SPhos | K₂CO₃, Cs₂CO₃ | Dioxane/Water, Toluene |

While the Suzuki-Miyaura coupling is prevalent, other transition metal-catalyzed reactions can also be employed to form the thiophene-benzonitrile bond. These include the Stille coupling (using organotin reagents), Hiyama coupling (using organosilicon reagents), and Negishi coupling (using organozinc reagents). For instance, a Stille coupling could involve the reaction of 2-(tributylstannyl)-5-formylthiophene with 4-bromobenzonitrile in the presence of a palladium catalyst. These alternatives can be valuable when the required boronic acids are unstable or difficult to prepare, though they often involve more toxic or sensitive reagents compared to the Suzuki-Miyaura reaction.

The aldehyde (formyl) group is a key functional handle on the target molecule. It can be introduced either onto a pre-formed 4-(thiophen-2-yl)benzonitrile scaffold or be present on one of the coupling partners prior to the C-C bond formation.

The Vilsmeier-Haack reaction is a classic and highly effective method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophenes. organic-chemistry.org This reaction is particularly suitable for introducing the formyl group onto a 4-(thiophen-2-yl)benzonitrile precursor. The thiophene ring is activated towards electrophilic substitution, and the formylation occurs regioselectively at the C5 position, which is the most electron-rich and sterically accessible site.

The reaction involves treating the substrate with the Vilsmeier reagent, an electrophilic chloroiminium species, which is generated in situ from N,N-dimethylformamide (DMF) and an activating agent like phosphorus oxychloride (POCl₃). organic-chemistry.orgijpcbs.com The subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

An alternative strategy for installing the formyl group is through the oxidation of a corresponding precursor. This two-step approach involves first synthesizing a precursor molecule and then performing a selective oxidation.

Oxidation of a Primary Alcohol: If the synthetic route yields 4-(5-hydroxymethylthiophen-2-yl)benzonitrile, the primary alcohol can be oxidized to the aldehyde using a variety of mild oxidizing agents. Reagents such as manganese dioxide (MnO₂), pyridinium (B92312) chlorochromate (PCC), or Dess-Martin periodinane (DMP) are commonly used for this transformation to avoid over-oxidation to the carboxylic acid.

Oxidation of a Methyl Group: Synthesizing 4-(5-methylthiophen-2-yl)benzonitrile and subsequently oxidizing the methyl group is also a viable, albeit often more challenging, route. This transformation can be accomplished using reagents like selenium dioxide (SeO₂) or through radical bromination followed by hydrolysis.

| Method | Precursor Compound | Typical Reagents | Key Characteristics |

|---|---|---|---|

| Vilsmeier-Haack Formylation | 4-(Thiophen-2-yl)benzonitrile | POCl₃ / DMF | Direct C-H activation; high regioselectivity for electron-rich rings. researchgate.net |

| Oxidation of Alcohol | 4-(5-Hydroxymethylthiophen-2-yl)benzonitrile | MnO₂, PCC, DMP | Mild conditions required to prevent over-oxidation. |

| Oxidation of Methyl Group | 4-(5-Methylthiophen-2-yl)benzonitrile | SeO₂, NBS followed by hydrolysis | Can require harsher conditions; potential for side reactions. |

Introduction and Functionalization of the Formyl Group

Advanced and Sustainable Synthetic Approaches

Modern synthetic chemistry places a strong emphasis on the development of methodologies that are not only efficient but also environmentally benign and sustainable. For the synthesis of this compound, this translates to optimizing the core Suzuki-Miyaura coupling reaction to minimize waste, reduce catalyst loading, and utilize safer reagents and solvents.

A significant advancement in palladium-catalyzed cross-coupling is the development of protocols that operate efficiently with very low concentrations of the palladium catalyst and without the need for expensive and often air-sensitive phosphine ligands. These "ligand-less" systems simplify the reaction setup and reduce costs. The catalytic activity in such systems is often attributed to the formation of highly active palladium nanoparticles in situ or the use of a pre-catalyst that is effective at extremely low concentrations.

Research into Suzuki-Miyaura reactions has demonstrated that coupling can be achieved with catalyst loadings as low as 0.1–1 mol %. nih.gov For the synthesis of this compound, a hypothetical low-loading protocol could involve the conditions outlined in the table below, adapted from methodologies used for similar biaryl syntheses. researchgate.netresearchgate.net Reducing the amount of palladium is critical, as it is a precious and toxic metal, and minimizing its use aligns with green chemistry principles.

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Reactant A | (5-Formylthiophen-2-yl)boronic acid | Standard Suzuki-Miyaura coupling partners. |

| Reactant B | 4-Bromobenzonitrile | |

| Catalyst | Pd(OAc)2 or Pd(PPh3)4 | Commonly used palladium pre-catalysts. researchgate.netresearchgate.net |

| Catalyst Loading | 0.1 - 0.5 mol % | Minimizes metal waste and cost. nih.govresearchgate.net |

| Base | K3PO4, K2CO3, or Ba(OH)2 | Inorganic bases are effective and widely used. researchgate.net |

| Solvent | Aqueous n-Butanol or 1,4-Dioxane/Water | Use of aqueous systems is a green chemistry approach. nih.govrsc.org |

| Temperature | 80 - 100 °C | Typical thermal conditions for Suzuki coupling. researchgate.netrsc.org |

The application of green chemistry principles is crucial for developing sustainable synthetic processes. rsc.org Solvent selection is a key aspect, as solvents constitute the bulk of chemical waste. For the Suzuki-Miyaura synthesis of thiophene-containing biaryls, the use of biodegradable or aqueous solvent systems is highly advantageous. figshare.com

Protocols using aqueous n-butanol have proven effective for coupling thiophene boronic acids with aryl chlorides, offering near-quantitative yields. nih.govfigshare.com This approach is beneficial for large-scale reactions as it often allows for facile product separation from a biphasic mixture, reducing the need for additional organic solvents during workup. nih.govfigshare.com Other green principles applicable to the synthesis of this compound include:

Catalyst Recyclability : Employing heterogeneous catalysts, such as palladium nanoparticles supported on materials like graphene, can allow for the catalyst to be recovered and reused over multiple reaction cycles. mdpi.com This significantly reduces metal waste and process costs. mdpi.com

Atom Economy : The Suzuki-Miyaura reaction inherently has a good atom economy, but optimizing reaction conditions to achieve high yields (>95%) ensures that the maximum amount of reactant atoms are incorporated into the final product.

Energy Efficiency : Utilizing lower reaction temperatures or microwave heating can reduce energy consumption compared to prolonged heating under reflux.

For large-scale research synthesis and potential manufacturing, transitioning from batch to continuous flow processing offers significant advantages in safety, efficiency, and scalability. acsgcipr.orgacs.org The Suzuki-Miyaura reaction is highly amenable to flow chemistry. acsgcipr.org A continuous process for synthesizing this compound would typically involve pumping solutions of the reactants, base, and a soluble catalyst through a heated tube or a packed-bed reactor containing a heterogeneous catalyst. rsc.orgvapourtec.com

Key benefits of a flow approach include:

Enhanced Heat and Mass Transfer : The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, often leading to shorter reaction times and higher yields. researchgate.net

Improved Safety : Potentially hazardous intermediates or exothermic reactions can be managed more safely as only small volumes are reacting at any given time. researchgate.net

Scalability : Production can be scaled up by simply running the flow reactor for longer periods or by "numbering up" (running multiple reactors in parallel), avoiding the challenges of scaling up batch reactors. researchgate.net

Integration of Unit Operations : Flow synthesis can be directly coupled with in-line purification steps, such as continuous extraction with supercritical CO2 or crystallization, to create a seamless and automated production line. rsc.orgresearchgate.net

| Parameter | Condition | Rationale / Reference |

|---|---|---|

| Reactor Type | Packed-bed with heterogeneous Pd catalyst or heated coil reactor (PFR) | Allows for catalyst reuse and efficient heat transfer. rsc.orgvapourtec.com |

| Reactant Streams | Stream 1: 4-Bromobenzonitrile, (5-formylthiophen-2-yl)boronic acid in solvent. Stream 2: Base (e.g., K2CO3) in solvent. | Reactants are mixed at a T-junction before entering the reactor. |

| Solvent | 1,4-Dioxane/Water, n-Butanol/Water | Solvents suitable for Suzuki coupling that can solubilize reactants and base. nih.govrsc.org |

| Temperature | 100 - 140 °C | Higher temperatures are safely accessible in pressurized flow reactors, accelerating the reaction. |

| Residence Time | 2 - 15 minutes | Significantly shorter than typical batch reactions due to enhanced kinetics. vapourtec.com |

| Downstream Processing | In-line liquid-liquid extraction or continuous crystallization | Enables integrated and automated purification. rsc.orgresearchgate.net |

Purification and Isolation Techniques in Research Synthesis

Following the synthesis, the crude this compound must be isolated and purified to remove unreacted starting materials, catalyst residues, and byproducts. The standard techniques employed in a research setting are crystallization and column chromatography.

Crystallization: This is a primary method for purifying solid organic compounds. libretexts.org The process involves dissolving the crude product in a minimum amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at low temperatures. researchgate.net As the solution cools slowly, the pure compound crystallizes, leaving impurities behind in the solvent. youtube.com For a closely related isomer, o-(5-formyl-2-thienyl)benzonitrile, crystallization from a diisopropyl ether/acetonitrile mixture (1:1) was effective for purification on a large scale. lookchem.com The choice of solvent is critical and may require screening various options like ethanol (B145695), isopropanol, ethyl acetate, or hexane (B92381) mixtures to achieve high recovery and purity. researchgate.net

Column Chromatography: If crystallization does not provide sufficient purity, or for separating complex mixtures, silica (B1680970) gel column chromatography is the method of choice. The crude mixture is loaded onto a column packed with silica gel and eluted with a solvent system of appropriate polarity. The components of the mixture travel down the column at different rates and are collected as separate fractions. For biaryl compounds like this compound, a typical eluent might be a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate. The separation is monitored by thin-layer chromatography (TLC) to identify and combine the pure fractions before the solvent is removed by evaporation. orgsyn.org

Reactivity and Derivatization Studies of 4 5 Formylthiophen 2 Yl Benzonitrile

Chemical Transformations of the Formyl Group

The aldehyde functionality is one of the most reactive and versatile groups in organic chemistry, readily undergoing oxidation, reduction, and carbon-carbon bond-forming reactions.

Oxidation Reactions to Carboxylic Acids

The formyl group of 4-(5-Formylthiophen-2-yl)benzonitrile can be readily oxidized to a carboxylic acid, yielding 5-(4-cyanophenyl)thiophene-2-carboxylic acid. This transformation is a common and high-yielding reaction in organic synthesis. Various oxidizing agents can be employed, with the choice depending on the desired reaction conditions and tolerance of other functional groups.

Standard laboratory oxidants such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective for this purpose. Milder, more selective reagents like silver(I) oxide (Ag₂O) can also be used, particularly when trying to avoid harsh acidic or basic conditions that could potentially affect the nitrile group or the thiophene (B33073) ring. The synthesis of the resulting carboxylic acid is a key step, as this derivative can undergo further reactions such as esterification and amidation.

Table 1: Oxidation of this compound

| Oxidizing Agent | Product | Typical Conditions |

|---|---|---|

| Potassium Permanganate (KMnO₄) | 5-(4-cyanophenyl)thiophene-2-carboxylic acid | Aqueous base, heat |

| Jones Reagent (CrO₃/H₂SO₄) | 5-(4-cyanophenyl)thiophene-2-carboxylic acid | Acetone, 0°C to room temperature |

| Silver(I) Oxide (Ag₂O) | 5-(4-cyanophenyl)thiophene-2-carboxylic acid | Aqueous NaOH or ethanol (B145695) |

Reduction Reactions to Alcohols and Methyl Groups

The formyl group can be reduced to either a primary alcohol or fully deoxygenated to a methyl group.

Reduction to Alcohol: The partial reduction of the aldehyde to a hydroxymethyl group produces [4-(5-(hydroxymethyl)thiophen-2-yl)phenyl]carbonitrile. This is typically achieved with high selectivity using hydride reagents. Sodium borohydride (B1222165) (NaBH₄) in an alcoholic solvent like methanol (B129727) or ethanol is a common and effective method for this transformation, as it is chemoselective for aldehydes and ketones and will not reduce the nitrile or the aromatic rings.

Reduction to Methyl Group: Complete reduction of the formyl group to a methyl group, yielding 4-(5-methylthiophen-2-yl)benzonitrile, requires more forceful conditions. Classic methods for this deoxygenation include the Wolff-Kishner reduction (hydrazine and a strong base like KOH at high temperatures) or the Clemmensen reduction (zinc amalgam and concentrated hydrochloric acid). A more modern and milder alternative involves a two-step sequence: conversion of the aldehyde to a thioacetal, followed by desulfurization with Raney nickel.

Condensation Reactions for C=C Bond Formation (e.g., Wittig, Knoevenagel)

The aldehyde group is an excellent electrophile for condensation reactions that form new carbon-carbon double bonds.

Wittig Reaction: The Wittig reaction involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent) to form an alkene. researchgate.net The structure of the ylide determines the substituent on the newly formed double bond. rsc.org For instance, reaction with methylenetriphenylphosphorane (B3051586) (Ph₃P=CH₂) would yield 4-(5-vinylthiophen-2-yl)benzonitrile. The stereochemistry of the resulting alkene (E or Z) is influenced by the nature of the ylide; stabilized ylides typically yield (E)-alkenes, while non-stabilized ylides favor (Z)-alkenes. rsc.org

Horner-Wadsworth-Emmons (HWE) Reaction: A popular variation of the Wittig reaction, the HWE reaction uses a phosphonate (B1237965) carbanion, which is more nucleophilic than a Wittig ylide. thieme-connect.com This reaction is highly reliable for producing (E)-alkenes with excellent stereoselectivity. thieme-connect.comacs.org For example, reacting this compound with the anion of triethyl phosphonoacetate would produce the corresponding (E)-α,β-unsaturated ester. A key advantage of the HWE reaction is that the water-soluble phosphate (B84403) byproduct is easily removed during workup. thieme-connect.com

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene (B1212753) group (a CH₂ group flanked by two electron-withdrawing groups), catalyzed by a weak base like piperidine (B6355638) or ammonia (B1221849). kobe-u.ac.jp Reactants such as malononitrile (B47326) or ethyl cyanoacetate (B8463686) readily participate in this reaction. For example, condensation with malononitrile would produce [2-(5-(4-cyanophenyl)thiophen-2-yl)methylene]malononitrile.

Table 2: Condensation Reactions of this compound

| Reaction Type | Reagent | Product Structure (R = 5-(4-cyanophenyl)thiophen-2-yl) |

|---|---|---|

| Wittig | Methyltriphenylphosphonium bromide / Base | R-CH=CH₂ |

| Horner-Wadsworth-Emmons | Triethyl phosphonoacetate / Base | R-CH=CH-COOEt ((E)-isomer) |

| Knoevenagel | Malononitrile / Piperidine | R-CH=C(CN)₂ |

| Knoevenagel | Ethyl cyanoacetate / Piperidine | R-CH=C(CN)COOEt |

Nucleophilic Addition Reactions (e.g., Cyanohydrin Formation, Imine Formation)

The polarized carbon-oxygen double bond of the formyl group is susceptible to attack by nucleophiles.

Cyanohydrin Formation: The addition of hydrogen cyanide (HCN) across the carbonyl group results in a cyanohydrin. The reaction is typically performed by generating HCN in situ from a salt like sodium cyanide (NaCN) or potassium cyanide (KCN) and a mineral acid. orgsyn.orgstudysmarter.co.uk A basic catalyst is required to generate the cyanide ion (CN⁻), which acts as the nucleophile. studysmarter.co.uk The cyanide ion attacks the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate to yield 2-(5-(4-cyanophenyl)thiophen-2-yl)-2-hydroxyacetonitrile. orgsyn.org

Imine Formation: Aldehydes react with primary amines to form imines (also known as Schiff bases). This reaction involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule. The reaction is often catalyzed by a Lewis acid to enhance the electrophilicity of the carbonyl carbon. beilstein-journals.org For example, reacting this compound with aniline (B41778) would produce the corresponding N-phenyl imine.

Decarbonylation Reactions

Decarbonylation is the removal of the formyl group's carbon monoxide (CO) unit, resulting in the formation of 4-(thiophen-2-yl)benzonitrile. This transformation is typically mediated by transition-metal catalysts, most notably rhodium and palladium complexes. bohrium.comsemanticscholar.org Palladium-catalyzed decarbonylation, for instance using palladium(II) acetate (B1210297) or a supported palladium catalyst, provides an efficient method for this conversion. rsc.orgbohrium.com The catalytic cycle generally involves the oxidative addition of the aldehyde C-H bond to the metal center, followed by migratory extrusion of CO and subsequent reductive elimination to yield the decarbonylated product. thieme-connect.com

Reactions Involving the Thiophene Ring

The thiophene ring is an electron-rich aromatic system, susceptible to electrophilic aromatic substitution. In this compound, the 2- and 5-positions are substituted, leaving the 3- and 4-positions available for reaction. Both the formyl and cyanophenyl groups are deactivating, which may reduce the ring's reactivity compared to unsubstituted thiophene.

Electrophilic Aromatic Substitution: Reactions such as halogenation and nitration can occur at the vacant 3- and 4-positions.

Bromination: Using reagents like N-bromosuccinimide (NBS) in a solvent like DMF or acetic acid can introduce bromine atoms onto the ring. researchgate.netresearchgate.net This would likely lead to a mixture of 4-(3-bromo-5-formylthiophen-2-yl)benzonitrile and 4-(4-bromo-5-formylthiophen-2-yl)benzonitrile.

Nitration: Thiophenes are sensitive to strong oxidizing acids, so nitration must be carried out under milder conditions than those used for benzene (B151609). stackexchange.com A mixture of nitric acid in acetic anhydride (B1165640) or trifluoroacetic anhydride is a suitable reagent, which would be expected to produce a mixture of the 3-nitro and 4-nitro derivatives. stackexchange.comresearchgate.net

Metalation: The hydrogen atoms at the 3- and 4-positions can be abstracted by strong bases in a process called metalation. Directed metalation using organolithium reagents can occur, although the directing effects of the existing substituents would influence the regioselectivity. acs.org The resulting organometallic intermediate can then be trapped with various electrophiles (e.g., CO₂, alkyl halides, aldehydes) to introduce new functional groups at either the 3- or 4-position.

Electrophilic Aromatic Substitution

Electrophilic Aromatic Substitution (EAS) is a characteristic reaction of aromatic compounds. Thiophene is generally more reactive than benzene in EAS reactions due to the electron-donating effect of the sulfur atom, which stabilizes the cationic intermediate (the sigma complex). numberanalytics.com However, the reactivity of the thiophene ring in this compound is significantly diminished.

| Substituent | Electronic Effect | Directing Influence | Impact on Reactivity |

|---|---|---|---|

| -CHO (Formyl) | Electron-Withdrawing (Deactivating) | Meta-directing | Decreases ring reactivity |

| -C₆H₄CN (4-Cyanophenyl) | Electron-Withdrawing (Deactivating) | Meta-directing | Decreases ring reactivity |

| Thiophene Sulfur Atom | Electron-Donating (Activating) | Ortho, Para-directing | Increases ring reactivity |

Transition Metal-Catalyzed Coupling Reactions at Unsubstituted Positions

The unsubstituted C3 and C4 positions on the thiophene ring are prime sites for derivatization via transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org Common methods like the Suzuki-Miyaura, Stille, and Heck couplings can be employed to introduce a wide variety of functional groups.

For instance, a Suzuki-Miyaura coupling reaction could be performed by first halogenating the C3 or C4 position, followed by reaction with a boronic acid in the presence of a palladium catalyst. rsc.org This approach allows for the controlled synthesis of more complex, substituted thiophene derivatives. The choice of catalyst, ligands, and reaction conditions is crucial for achieving high yields and selectivity. rsc.org

| Reaction Name | Nucleophile | Electrophile | Typical Catalyst | Potential Product Structure |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., R-B(OH)₂) | Halogenated thiophene derivative | Palladium complexes (e.g., Pd(PPh₃)₄) | Introduction of an aryl or alkyl group |

| Stille Coupling | Organostannane compound (e.g., R-SnBu₃) | Halogenated thiophene derivative | Palladium complexes | Introduction of various organic groups |

| Heck Coupling | Alkene | Halogenated thiophene derivative | Palladium complexes | Introduction of a vinyl group |

| Sonogashira Coupling | Terminal alkyne | Halogenated thiophene derivative | Palladium and Copper complexes | Introduction of an alkynyl group |

Ring-Opening and Rearrangement Studies

The thiophene ring is an aromatic system and is generally stable under most reaction conditions. Ring-opening or rearrangement reactions are not common and typically require harsh conditions or specific reagents. For example, some fused thiophene systems have been shown to undergo ring-opening in the presence of strong organolithium reagents. beilstein-journals.orgresearchgate.net Additionally, desulfurization of thiophenes can be achieved with certain transition metal complexes or under reductive conditions, but this often requires high temperatures and pressures. rsc.org In the context of general academic research, such transformations on this compound are not widely reported and would be considered non-trivial.

Transformations of the Benzonitrile (B105546) Moiety

The benzonitrile group is a versatile functional handle that can be converted into several other important functionalities.

Nitrile Group Hydrolysis to Carboxylic Acids or Amides

The cyano group (-C≡N) can be hydrolyzed under either acidic or basic conditions to yield a carboxylic acid or an amide. The reaction proceeds through the formation of an amide intermediate. By carefully controlling the reaction conditions, it is possible to isolate the amide before it is fully hydrolyzed to the carboxylic acid. ncert.nic.in

Acid-catalyzed hydrolysis: Heating the nitrile with a strong aqueous acid (e.g., H₂SO₄ or HCl) typically leads to the formation of the corresponding carboxylic acid, 4-(5-formylthiophen-2-yl)benzoic acid, and an ammonium (B1175870) salt.

Base-catalyzed hydrolysis: Refluxing the nitrile with an aqueous base (e.g., NaOH) initially forms the carboxylate salt, 4-(5-formylthiophen-2-yl)benzoate, and ammonia gas. Subsequent acidification of the reaction mixture is required to protonate the carboxylate and yield the free carboxylic acid.

| Reaction Conditions | Intermediate Product | Final Product (after workup) |

|---|---|---|

| Aqueous Acid (e.g., H₂SO₄), Heat | 4-(5-formylthiophen-2-yl)benzamide | 4-(5-formylthiophen-2-yl)benzoic acid |

| Aqueous Base (e.g., NaOH), Heat, then H₃O⁺ | Sodium 4-(5-formylthiophen-2-yl)benzoate | 4-(5-formylthiophen-2-yl)benzoic acid |

Reduction of the Nitrile Group to Amines

The nitrile group can be reduced to a primary amine (-CH₂NH₂) using various reducing agents. Common methods include catalytic hydrogenation (e.g., H₂ gas with catalysts like Raney Nickel or Palladium on carbon) or chemical reduction with metal hydrides such as lithium aluminum hydride (LiAlH₄) or diborane (B8814927) (B₂H₆). wikipedia.org

A significant challenge in the reduction of this compound is the presence of the formyl (aldehyde) group, which is also readily reduced by these reagents. Most powerful reducing agents like LiAlH₄ will reduce both the nitrile and the aldehyde, yielding [4-(5-(hydroxymethyl)thiophen-2-yl)phenyl]methanamine.

Selective reduction of the nitrile group in the presence of an aldehyde is notoriously difficult. nih.govorganic-chemistry.org While some specialized reagents or multi-step protection-deprotection strategies might achieve this, standard reduction methods will likely affect both functional groups. For example, reagents like diisobutylaluminium hydride (DIBAL-H) are often used to partially reduce nitriles to aldehydes, which is not the desired transformation in this context. wikipedia.org

| Reducing Agent | Expected Product | Notes on Selectivity |

|---|---|---|

| LiAlH₄, then H₂O | [4-(5-(hydroxymethyl)thiophen-2-yl)phenyl]methanamine | Reduces both nitrile and aldehyde |

| H₂ / Raney Ni | [4-(5-(hydroxymethyl)thiophen-2-yl)phenyl]methanamine | Typically reduces both nitrile and aldehyde |

| NaBH₄ | This compound (No reaction with nitrile) | Generally does not reduce nitriles but will reduce the aldehyde |

| Diisopropylaminoborane | [4-(5-(hydroxymethyl)thiophen-2-yl)phenyl]methanamine | Selective reduction is not possible in the presence of an aldehyde. nih.gov |

Nucleophilic Aromatic Substitution on the Benzonitrile Ring

Nucleophilic Aromatic Substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. This reaction is generally uncommon for benzene derivatives unless the ring is "activated" by the presence of strong electron-withdrawing groups positioned ortho or para to a good leaving group (such as a halide). wikipedia.orglibretexts.org

The benzonitrile ring in this compound does not possess the necessary features for a standard SₙAr reaction. Firstly, there is no suitable leaving group attached to the ring. Secondly, while the nitrile group is electron-withdrawing, there are no other activating groups in the critical ortho or para positions relative to a potential leaving group. Therefore, this molecule is not expected to undergo nucleophilic aromatic substitution under typical SₙAr conditions. libretexts.orgyoutube.com

Chemo- and Regioselectivity in Multi-Functionalized Systems

The presence of three distinct reactive sites—the formyl group, the thiophene ring, and the benzonitrile moiety—in this compound presents both challenges and opportunities in terms of selective chemical transformations. The inherent electronic properties of these functional groups govern the chemo- and regioselectivity of its reactions.

The formyl group, being a strong electrophile, is the most reactive site for nucleophilic attack. This allows for a high degree of chemoselectivity in reactions such as condensations, reductions, and additions, which can be performed while leaving the thiophene and benzonitrile groups intact. For instance, Knoevenagel condensation with active methylene compounds, Wittig reactions with phosphonium (B103445) ylides, and the formation of Schiff bases with primary amines are expected to proceed selectively at the aldehyde functionality.

The thiophene ring, an electron-rich aromatic system, is susceptible to electrophilic substitution. However, the presence of the electron-withdrawing formyl and p-cyanophenyl groups deactivates the ring towards typical electrophilic attack. Conversely, these substituents can direct metallation or halogenation to the C3 and C4 positions of the thiophene ring, offering pathways for further functionalization. The regioselectivity of such reactions would be dictated by the directing influence of the existing substituents and the nature of the electrophile or metallating agent.

The benzonitrile group is generally less reactive under conditions that target the formyl group or the thiophene ring. The cyano group can undergo hydrolysis to a carboxylic acid or reduction to an amine under more forcing conditions, but these transformations typically require reagents that would also react with the formyl group. Therefore, derivatization of the nitrile often necessitates prior protection of the aldehyde.

Synthesis of Complex Architectures from this compound as a Building Block

The versatile reactivity of this compound makes it an attractive starting material for the synthesis of a variety of complex organic molecules with potential applications in materials science, medicinal chemistry, and dye chemistry. The ability to selectively functionalize different parts of the molecule allows for the stepwise construction of intricate molecular frameworks.

One major application of this compound is in the synthesis of π-conjugated systems. The formyl group serves as a convenient handle for extending the conjugation through reactions like the Horner-Wadsworth-Emmons olefination or aldol-type condensations. These reactions can introduce vinylene or other unsaturated linkages, connecting the core structure to other aromatic or heterocyclic units. Such extended π-systems are of interest for their optical and electronic properties, finding use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and as fluorescent probes.

For example, the condensation of this compound with compounds containing active methylene groups can lead to the formation of donor-acceptor chromophores. In these systems, the electron-rich thiophene can act as part of the donor component, while the benzonitrile and the newly formed electron-withdrawing group constitute the acceptor part.

Below is a hypothetical data table illustrating the types of complex molecules that could be synthesized from this compound, based on common reactions of its functional groups.

| Product Class | Synthetic Transformation | Reagents and Conditions | Potential Application |

| Stilbene Derivatives | Wittig Reaction | Benzyltriphenylphosphonium halide, Base (e.g., NaH, BuLi) | Organic Electronics |

| Chalcone Analogues | Claisen-Schmidt Condensation | Substituted acetophenone, Base (e.g., NaOH, KOH) | Medicinal Chemistry |

| Schiff Bases | Imine Formation | Substituted aniline, Acid catalyst | Coordination Chemistry |

| Heterocyclic Systems | Gewald Reaction | Active methylene nitrile, Sulfur, Base (e.g., Morpholine) | Dye Synthesis |

| Dicyanovinyl Derivatives | Knoevenagel Condensation | Malononitrile, Base (e.g., Piperidine) | Nonlinear Optics |

Furthermore, the thiophene ring itself can be a site for cross-coupling reactions. For instance, after conversion of one of the C-H bonds on the thiophene to a C-halogen or C-boronic ester bond, Suzuki or Stille coupling reactions can be employed to introduce additional aryl or heteroaryl substituents. This allows for the creation of highly substituted, three-dimensional architectures.

Applications of 4 5 Formylthiophen 2 Yl Benzonitrile As a Synthetic Precursor in Advanced Research

Building Block for Advanced Organic Materials Research

In the field of materials chemistry, "building blocks" are foundational molecular units that can be systematically assembled into more complex structures like polymers, supramolecular complexes, and metal-organic frameworks. 4-(5-Formylthiophen-2-yl)benzonitrile fits this role perfectly due to its defined chemical structure and versatile reactivity. The molecule itself is a donor-acceptor (D-A) system, where the electron-rich thiophene (B33073) ring acts as the donor and the benzonitrile (B105546) group serves as the acceptor. This intrinsic electronic asymmetry is a key feature sought after in the design of modern organic materials.

The formyl group is a particularly useful functional handle, enabling the extension of the molecule's π-system through various condensation reactions, such as the Knoevenagel or Wittig reactions. These reactions are fundamental in organic synthesis for forming new carbon-carbon double bonds, which are essential for creating the conjugated backbones of advanced materials. The benzonitrile group, meanwhile, not only influences the electronic properties of the molecule but can also be a site for further chemical modification or can play a role in the intermolecular organization of the final material.

Conjugated polymers and oligomers are materials characterized by a backbone of alternating single and double bonds, which results in a delocalized π-electron system. This delocalization is the source of their unique electronic and optical properties. This compound is an ideal precursor for these materials because its formyl group allows it to be readily incorporated into a polymer chain.

For instance, it can undergo condensation polymerization with compounds containing active methylene (B1212753) groups (e.g., malononitrile (B47326) derivatives) or with aromatic diamines to form poly(azomethine)s. The resulting polymers possess a long conjugated backbone where the electronic properties are modulated by the repeating thiophene and benzonitrile units. The donor-acceptor nature of the precursor unit is imparted to the entire polymer chain, which is a crucial strategy for tuning the material's band gap—the energy difference between its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). A lower band gap is often desirable as it allows the material to absorb light at longer wavelengths, a property essential for many optoelectronic applications.

Organic optoelectronics is a field that utilizes carbon-based materials to create electronic and optical devices. The performance of these devices is highly dependent on the molecular structure of the organic materials used. The ability to synthesize custom molecules from versatile building blocks like this compound is therefore critical for advancing this technology. The compound's structure is well-suited for creating materials that can absorb and emit light or transport electrical charge, which are the fundamental processes in optoelectronic devices.

In OLEDs, organic materials emit light when an electric current is passed through them. The color and efficiency of the light emission are determined by the electronic structure of the materials. The benzonitrile moiety is a common component in molecules designed for OLED applications due to its electron-withdrawing character, which can help in tuning the emission color and improving electron transport. While direct use of this compound in a final OLED device is uncommon, it serves as an intermediate for synthesizing more complex emitter or host molecules. For example, the formyl group can be used to link the benzonitrile-thiophene core to other aromatic systems, creating larger, highly conjugated molecules with specific emission properties, such as deep-blue fluorescence.

OFETs are the organic equivalent of the transistors that form the basis of modern electronics. They function as switches or amplifiers, and their performance depends on the ability of the organic semiconductor layer to transport charge (holes or electrons). The charge mobility of a material is heavily influenced by its molecular packing in the solid state. Thiophene-based oligomers and polymers are among the most successful materials in OFET research, often exhibiting high charge carrier mobilities.

This compound can be used to synthesize such materials. By reacting the formyl group, researchers can create dimers, trimers, or longer oligomers. The presence of the polar benzonitrile group can influence the intermolecular interactions, potentially promoting the ordered π-stacking that is necessary for efficient charge transport between molecules. This makes the compound a useful starting point for developing new semiconductors for high-performance, flexible, and printable electronic circuits.

Both DSSCs and OPVs are technologies that convert sunlight into electricity. In DSSCs, a layer of photosensitive dye molecules absorbs light and injects electrons into a semiconductor, typically titanium dioxide (TiO₂). The design of the dye is critical, and it often follows a D-π-A structure, where a donor (D) and an acceptor (A) group are connected by a π-conjugated bridge.

This compound is a precursor for molecules that fit this design paradigm. The thiophene ring can act as part of the π-bridge, while the benzonitrile can be part of the acceptor system. The formyl group is the key reactive site for building out the rest of the dye molecule. For example, it can undergo a Knoevenagel condensation with a compound like cyanoacetic acid to form a cyanoacrylic acid group, which is a very effective acceptor and anchoring group for binding the dye to the TiO₂ surface. Research on a closely related compound, (E)-3-(3,4-bis(dodecyloxy) phenyl)-2-(5-formylthiophen-2-yl)acrylonitrile, has shown that this formylthiophen core can be condensed with barbituric acid to create dyes for DSSC applications. This demonstrates the utility of the formylthiophen moiety as a platform for photosensitizer synthesis.

Similarly, in OPVs, the active layer consists of a blend of a donor and an acceptor material. Thiophene-containing polymers are widely used as the donor material. The polymerization of monomers derived from this compound could lead to new donor polymers with tailored energy levels suitable for efficient charge separation at the donor-acceptor interface.

Table 1: Properties of Organic Materials Derived from Thiophene-based Precursors

| Application | Material Type | Key Feature Derived from Precursor | Resulting Property |

| DSSC | Organic Dye | Formylthiophen core for D-π-A structure | Light absorption and electron injection |

| OFET | Conjugated Polymer | Thiophene backbone for π-stacking | Charge carrier mobility |

| OLED | Emitter Molecule | Benzonitrile for electron-accepting character | Tunable light emission color |

| OPV | Donor Polymer | Donor-acceptor monomer unit | Optimized HOMO/LUMO energy levels |

The electrical conductivity of conjugated polymers can be altered by their interaction with certain chemical species. This change in conductivity can be measured, forming the basis of a chemical sensor. Polymers synthesized from this compound are candidates for such applications. The specific chemical structure of the repeating unit, with its thiophene and benzonitrile groups, will determine its affinity and selectivity towards different analytes.

For biosensors, the surface of the material needs to be functionalized to recognize and bind to specific biological molecules (e.g., proteins, DNA). The formyl group of the precursor molecule, if retained on the surface of the final polymer, or introduced through post-polymerization modification, could be used to covalently attach biorecognition elements. For example, it could react with amine groups on proteins to form a stable imine linkage, immobilizing the biomolecule onto the sensor surface. This makes this compound a potentially useful building block for creating the sophisticated, functional materials required for next-generation sensing devices.

Research into Non-Linear Optical (NLO) Materials

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, including frequency conversion, optical switching, and data storage. Organic molecules with extended π-conjugated systems and donor-acceptor architectures often exhibit significant NLO properties. Thiophene-containing compounds, in particular, have been investigated as components of NLO materials due to the electron-rich nature of the thiophene ring, which can act as an effective π-bridge.

Intermediate in Medicinal Chemistry Research and Drug Discovery Scaffolds

The thiophene and benzonitrile moieties are both considered "privileged structures" in medicinal chemistry, as they are found in a variety of biologically active compounds. nih.gov Thiophene rings are present in numerous FDA-approved drugs, and the benzonitrile group is a common feature in enzyme inhibitors and receptor antagonists. nih.gov

The synthesis of derivatives from this compound for the express purpose of structure-activity relationship (SAR) studies appears to be an underexplored area of research. SAR studies are crucial in medicinal chemistry to optimize the biological activity of a lead compound. nih.govnih.gov While general SAR studies of thiophene and benzonitrile-containing compounds exist, specific research initiating from this compound is not documented. The potential for this compound to serve as a starting material for such studies is evident. For example, the aldehyde could be converted to various functional groups (e.g., amines, alcohols, imines, oximes) to probe interactions with biological targets. However, at present, there are no published SAR studies that would allow for the creation of a data table of synthesized compounds and their biological activities originating from this specific precursor.

The nitrogen atom of the nitrile group and the oxygen atom of the formyl group in this compound have the potential to act as coordination sites for metal ions. This suggests that the molecule could be a precursor for the design of novel ligands for metal complexes. Such complexes could find applications in catalysis or as sensors for specific analytes. However, a review of the current scientific literature does not reveal any instances where this compound has been used for the design and synthesis of metal complexes for catalytic or sensing purposes.

Role in the Synthesis of Natural Product Analogs (if reported)

The synthesis of natural product analogs is a common strategy in medicinal chemistry to develop new therapeutic agents with improved properties. While thiophene-containing natural products exist, there are no reports in the scientific literature of this compound being used as a synthetic precursor for the preparation of any natural product analogs.

Advanced Spectroscopic and Computational Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucitation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise arrangement of atoms within a molecule. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the connectivity and chemical environment of each atom in 4-(5-Formylthiophen-2-yl)benzonitrile can be established.

Proton (¹H) NMR spectroscopy provides information about the number, environment, and connectivity of hydrogen atoms in a molecule. The expected ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the aromatic protons on the thiophene (B33073) and benzene (B151609) rings, as well as the aldehydic proton.

The aldehydic proton (CHO) is expected to appear as a singlet in the downfield region of the spectrum, typically between δ 9.8 and 10.0 ppm, due to the strong deshielding effect of the carbonyl group. The protons on the thiophene ring, being part of a heteroaromatic system, will appear as doublets. The proton adjacent to the formyl group is anticipated to resonate at a higher chemical shift compared to the proton adjacent to the benzonitrile (B105546) group due to the electron-withdrawing nature of the aldehyde. The protons on the benzonitrile ring will present as a typical AA'BB' system, appearing as two distinct doublets in the aromatic region, reflecting their coupling to adjacent protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aldehydic H | 9.85 | Singlet (s) |

| Thiophene H (adjacent to CHO) | 7.80 | Doublet (d) |

| Thiophene H (adjacent to Ph) | 7.50 | Doublet (d) |

| Benzonitrile H (ortho to CN) | 7.75 | Doublet (d) |

Note: Predicted values are for a representative spectrum in a common deuterated solvent like CDCl₃.

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound is expected to show distinct signals for each unique carbon atom.

The carbon of the formyl group (CHO) will be the most downfield signal, typically appearing around δ 185 ppm. The carbon of the nitrile group (CN) is also characteristically found in the δ 118-120 ppm region. The quaternary carbons of the aromatic rings, to which the substituents are attached, will generally show weaker signals compared to the protonated carbons. The remaining aromatic carbons will resonate in the typical range of δ 120-150 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Aldehyde) | 185.0 |

| C≡N (Nitrile) | 118.5 |

| Quaternary C (Thiophene, C-CHO) | 145.0 |

| Quaternary C (Thiophene, C-Ph) | 150.0 |

| Quaternary C (Benzene, C-Th) | 138.0 |

| Quaternary C (Benzene, C-CN) | 112.0 |

| CH (Thiophene) | 137.0 |

| CH (Thiophene) | 126.0 |

| CH (Benzene, ortho to CN) | 133.0 |

Note: Predicted values are for a representative spectrum.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between the coupled protons on the thiophene ring and between the ortho and meta protons on the benzonitrile ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). researchgate.net It would be used to definitively assign the signals for each CH group in the aromatic rings by linking the proton shifts to their corresponding carbon shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. researchgate.net HMBC is particularly powerful for identifying the connectivity between the different structural fragments. For instance, correlations would be expected between the aldehydic proton and the adjacent thiophene carbon, as well as between the thiophene protons and the carbons of the benzonitrile ring, confirming the linkage of the two aromatic systems.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands characteristic of the nitrile and carbonyl groups. A sharp, intense band around 2220-2230 cm⁻¹ is indicative of the C≡N stretching vibration of the benzonitrile moiety. The C=O stretch of the aldehyde would appear as a strong, sharp absorption in the region of 1680-1700 cm⁻¹. Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings would appear in the 1400-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy, being complementary to IR, would also be useful for identifying the key functional groups. The C≡N and C=O stretching vibrations are also Raman active. The symmetric vibrations of the aromatic rings are often more intense in the Raman spectrum, providing further confirmation of the molecular structure. For benzonitrile, characteristic Raman shifts are observed at approximately 462, 549, 1001, 1599, and 2229 cm⁻¹. rsc.org

Table 3: Characteristic Vibrational Frequencies for this compound

| Functional Group | IR Frequency (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| C≡N Stretch (Nitrile) | 2225 | 2229 |

| C=O Stretch (Aldehyde) | 1690 | 1690 |

| Aromatic C-H Stretch | 3100-3000 | 3100-3000 |

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the unambiguous determination of the molecular formula. For this compound (C₁₂H₇NOS), the expected exact mass of the molecular ion [M]⁺ or the protonated molecule [M+H]⁺ can be calculated with high precision. The experimentally determined mass from HRMS would be compared to the calculated mass to confirm the elemental composition.

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Ion | Calculated Exact Mass (m/z) |

|---|---|

| [C₁₂H₇NOS]⁺˙ | 213.0248 |

Note: The fragmentation pattern upon ionization would likely involve the loss of the formyl group (CHO) or the cyano group (CN), providing further structural confirmation.

X-ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid state. This technique provides unequivocal data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. For heterocyclic compounds like thiophene derivatives, X-ray crystallography reveals the planarity of the ring systems and the spatial orientation of substituents. nih.govresearchgate.net

While a specific crystal structure for this compound has not been detailed in foundational literature, the application of this technique would be crucial. It would allow for the precise measurement of the C-S, C-C, C=O, and C≡N bond lengths, as well as the dihedral angle between the thiophene and benzene rings. This angle is a critical parameter that influences the extent of π-conjugation across the molecular backbone, which in turn affects the electronic and optical properties.

Furthermore, crystallographic analysis elucidates intermolecular interactions in the crystal lattice, such as hydrogen bonding, π-π stacking, and other van der Waals forces. For instance, studies on other thiophene derivatives have revealed how C–H⋯O or C–H⋯F hydrogen bonds can link molecules into complex supramolecular architectures. nih.gov Understanding these packing motifs is essential for predicting material properties like solubility, melting point, and polymorphism. nih.gov

Theoretical and Computational Chemistry Studies

Computational chemistry provides powerful tools to complement experimental data, offering insights into molecular properties that can be difficult or impossible to measure directly.

Density Functional Theory (DFT) is a robust quantum mechanical method used to investigate the electronic structure of molecules. cmu.edunih.gov By solving the Kohn-Sham equations, DFT can accurately predict molecular geometries, electronic properties, and spectroscopic data. nih.gov For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), would yield an optimized molecular structure, which can be compared with experimental X-ray data for validation. aps.org

A key outcome of DFT analysis is the characterization of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies of these orbitals and the resulting HOMO-LUMO energy gap are fundamental indicators of a molecule's chemical reactivity, kinetic stability, and electronic excitation properties. dntb.gov.uaresearchgate.net A smaller energy gap generally implies higher chemical reactivity and is associated with the wavelengths of electronic absorption in the UV-Vis spectrum. jchps.com DFT studies on related thiophene and benzonitrile derivatives have successfully calculated these parameters, providing a framework for understanding the electronic behavior of the target molecule. dntb.gov.uaespublisher.com

DFT also enables the calculation of various electronic descriptors, as illustrated in the table below, which are derived from the energies of the frontier orbitals.

| Parameter | Formula | Description | Typical Calculated Value (eV) |

| HOMO Energy (EHOMO) | - | Energy of the highest occupied molecular orbital; related to electron-donating ability. | -6.5 to -7.5 |

| LUMO Energy (ELUMO) | - | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. | -2.0 to -3.0 |

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and stability. dntb.gov.ua | 3.5 to 4.5 |

| Ionization Potential (IP) | -EHOMO | The energy required to remove an electron from a molecule. | 6.5 to 7.5 |

| Electron Affinity (EA) | -ELUMO | The energy released when an electron is added to a molecule. | 2.0 to 3.0 |

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | A measure of the ability of a molecule to attract electrons. | 4.25 to 5.25 |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | Measures resistance to change in electron distribution. | 1.75 to 2.25 |

Note: The values in this table are representative examples based on DFT calculations for analogous aromatic and heterocyclic compounds and are intended for illustrative purposes.

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. By solving Newton's equations of motion, MD can model the dynamic behavior of a system, providing insights into conformational changes and intermolecular interactions in different environments, such as in solution or in contact with a biological receptor. mdpi.comrsc.org

For derivatives of this compound, MD simulations could be employed to explore their interactions with specific biological targets. For example, simulations of similar thiophene-containing compounds have been used to assess their stability within the binding pocket of enzymes like tubulin, revealing key hydrogen bonds and hydrophobic interactions that stabilize the complex. mdpi.com Such studies are instrumental in structure-based drug design. nih.gov

Furthermore, MD simulations can elucidate the nature of intermolecular forces between molecules, such as the π-stacking interactions common in aromatic systems like thiophene. researchgate.netacs.org These simulations can calculate interaction energies and preferred geometries (e.g., parallel vs. perpendicular dimers), which are critical for understanding the assembly and properties of molecular materials. researchgate.netacs.org

Computational methods are invaluable for predicting chemical reactivity and spectroscopic signatures, which can guide synthesis and characterization efforts.

Reactivity Prediction: DFT-based reactivity descriptors can predict the most likely sites for electrophilic or nucleophilic attack. nih.govmdpi.com Analysis of the Fukui function or the distribution of frontier orbitals (HOMO and LUMO) across the molecule can identify electron-rich and electron-poor regions. For this compound, this would help predict the regioselectivity of reactions such as aromatic substitution. nih.govresearchgate.net The activation energy (Ea) for reactions with nucleophiles, such as the addition of a thiol to the nitrile group, can also be calculated to provide a quantitative measure of reactivity. nih.gov

Spectroscopic Prediction: DFT calculations can accurately predict vibrational (FT-IR, Raman) and electronic (UV-Vis) spectra, as well as Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.comresearchgate.netnih.gov The calculated vibrational frequencies, after appropriate scaling, typically show excellent agreement with experimental spectra, aiding in the assignment of complex spectral bands. jchps.commdpi.com Similarly, Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in an experimental UV-Vis spectrum. jchps.comubc.ca This predictive power is a powerful tool for structural confirmation.

The table below illustrates a typical comparison between experimental and DFT-calculated spectroscopic data for a related compound, showcasing the accuracy of the methodology.

| Spectroscopic Data | Experimental Value | Calculated Value (DFT) |

| FT-IR: C≡N stretch (cm-1) | ~2230 | ~2235 |

| FT-IR: C=O stretch (cm-1) | ~1665 | ~1670 |

| 1H NMR: Aldehyde H (ppm) | ~9.8 | ~9.7 |

| 13C NMR: Nitrile C (ppm) | ~118 | ~117 |

| UV-Vis λmax (nm) | ~320 | ~315 |

Note: These are representative values for thiophene aldehydes and benzonitriles, intended to demonstrate the comparative nature of such studies.

Future Research Directions and Potential Academic Impact

Exploration of Novel and Greener Synthetic Pathways

The synthesis of biaryl compounds like 4-(5-Formylthiophen-2-yl)benzonitrile has traditionally relied on palladium-catalyzed cross-coupling reactions. The Suzuki coupling, which would involve reacting 5-formyl-2-thiopheneboronic acid with 4-bromobenzonitrile (B114466), is a primary example of a viable synthetic route. google.comontosight.ai Future research, however, is increasingly focused on developing more sustainable and efficient "greener" synthetic methodologies.

A key direction is the move away from traditional organometallic approaches toward metal-free synthesis, which can reduce cost and environmental impact. lookchem.com Research into direct C-H arylation, for instance, could provide an alternative that avoids the pre-functionalization step of creating a boronic acid, thereby improving atom economy. Furthermore, the exploration of alternative energy sources such as microwave irradiation or mechanochemistry could drastically reduce reaction times and the use of bulk solvents. Another avenue involves investigating more environmentally benign solvent systems, such as water or deep eutectic solvents, to replace common organic solvents. The development of heterogeneous catalysts, which can be easily recovered and reused, also represents a significant step toward greener industrial-scale production.

Table 1: Comparison of Potential Synthetic Pathways for this compound

| Synthetic Method | Typical Catalyst/Reagents | Potential "Greener" Improvements | Key Advantages of Greener Approach |

|---|---|---|---|

| Suzuki Coupling | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃), Organic Solvents | Use of water as solvent, heterogeneous Pd catalysts (e.g., Pd on charcoal), ligand-free conditions. | Catalyst recyclability, reduced solvent waste, milder reaction conditions. |

| Stille Coupling | Pd catalyst, Organotin reagent (e.g., 5-formyl-2-(tributylstannyl)thiophene) | Minimization of toxic organotin waste through catalytic tin protocols. | High functional group tolerance. |

| Direct C-H Arylation | Pd, Ru, or Rh catalysts, Oxidant | Use of more abundant and less toxic metal catalysts (e.g., copper or iron), oxidant-free systems. | Improved atom economy, fewer synthetic steps. |

| Metal-Free Arylation | Diazonium salts, Phase-transfer catalysts | Use of recyclable catalysts, avoidance of heavy metal contamination. lookchem.com | Lower cost, reduced toxicity of final product. lookchem.com |

Development of Advanced Derivatization Strategies for Tunable Properties

The chemical architecture of this compound offers two primary sites for derivatization: the formyl group and the nitrile group. Advanced derivatization strategies targeting these groups can lead to a vast library of new compounds with finely tuned electronic, optical, and physical properties.

The aldehyde functionality is a versatile handle for a multitude of transformations. Condensation reactions with amines or hydrazines can yield Schiff bases or hydrazones, respectively, which are known to exhibit interesting photophysical properties and have applications in sensor technology. nih.gov Knoevenagel condensation with active methylene (B1212753) compounds or Wittig-type olefination can extend the π-conjugated system, leading to materials with red-shifted absorption and emission spectra, a desirable trait for organic electronics. orgsyn.orgnih.gov

The nitrile group can be hydrolyzed to an amide or carboxylic acid, which can alter solubility and provide sites for further conjugation, for example, in the formation of metal-organic frameworks (MOFs). Additionally, the nitrile can participate in cycloaddition reactions to form heterocyclic systems like triazines, which can possess unique electronic and fluorescent properties. researchgate.net A systematic study of these derivatization reactions would enable a clear structure-property relationship to be established, allowing for the rational design of molecules for specific applications.

Table 2: Potential Derivatization Reactions and Their Impact on Molecular Properties

| Target Group | Reaction Type | Reagents | Resulting Moiety | Potential Property Modulation |

|---|---|---|---|---|

| Formyl (-CHO) | Knoevenagel Condensation | Malononitrile (B47326), Cyanoacetate (B8463686) | Dicyanovinyl, Cyanoacrylate | Extended π-conjugation, enhanced electron acceptance, red-shifted absorption. |

| Formyl (-CHO) | Wittig Olefination | Phosphonium (B103445) ylides | Alkene | Tuning of HOMO/LUMO levels, modification of solid-state packing. orgsyn.org |

| Formyl (-CHO) | Schiff Base Formation | Anilines, Amines | Imine (-CH=N-R) | Introduction of new donor/acceptor groups, potential for chemosensing. |

| Nitrile (-CN) | Hydrolysis | Acid/Base | Carboxylic Acid (-COOH) | Increased polarity/solubility, coordination site for metal ions. |

| Nitrile (-CN) | Cyclotrimerization | TiCl₄/Mg catalyst | Triazine ring | Creation of highly stable, electron-deficient core structures for electronic materials. researchgate.net |

Expansion of Applications in Emerging Materials Science and Optoelectronics

The inherent electronic structure of this compound, featuring a donor-π-acceptor (D-π-A) framework, makes it a highly promising candidate for applications in materials science and optoelectronics. The electron-rich thiophene (B33073) acts as the donor, the phenyl ring as the π-bridge, and the cyano group as the acceptor. This configuration often leads to interesting photophysical properties, such as intramolecular charge transfer (ICT), which is crucial for applications in organic light-emitting diodes (OLEDs), non-linear optics (NLO), and fluorescent sensors.

Future research should focus on synthesizing derivatives (as outlined in 6.2) and systematically characterizing their optoelectronic properties. For example, extending the conjugation via the formyl group could lead to new organic dyes for dye-sensitized solar cells (DSSCs). The molecule and its derivatives could also be explored as organic semiconductors in organic field-effect transistors (OFETs). Furthermore, boronate esters, which are direct precursors to this compound, are known to have applications in materials science, and their optoelectronic responses are an active area of study. mdpi.comnih.gov The formyl group provides a convenient anchor point for grafting the molecule onto surfaces or incorporating it into polymer backbones, creating functional materials for advanced applications like chemical sensors or electrochromic devices.

Contribution to Fundamental Organic Synthesis Methodologies and Reaction Mechanism Elucidation

While a useful compound in its own right, this compound can also serve as a model substrate for advancing fundamental organic synthesis. The presence of two distinct and reactive functional groups—aldehyde and nitrile—on a rigid conjugated backbone makes it an excellent platform for studying chemoselectivity. For instance, developing catalytic systems that can selectively reduce the aldehyde in the presence of the nitrile, or vice versa, would be a valuable contribution to synthetic methodology.

Furthermore, the synthesis of the core structure via cross-coupling reactions provides opportunities to study and refine these important transformations. Detailed mechanistic studies, potentially aided by computational methods like Density Functional Theory (DFT), could elucidate the precise role of ligands, bases, and solvents in influencing reaction efficiency and selectivity. mdpi.com The derivatization reactions also offer fertile ground for mechanistic investigation. Understanding the electronic influence of the thiophene-benzonitrile system on the reactivity of the formyl group, for example, can provide deeper insights into reaction kinetics and transition state theory, contributing to the broader field of physical organic chemistry.

Integration into Multidisciplinary Research Projects for Advanced Functional Materials

The full potential of this compound and its derivatives will be realized through integration into multidisciplinary research projects. The development of novel materials for optoelectronics (6.3) necessitates collaboration between synthetic chemists, materials scientists, physicists, and engineers to design, synthesize, characterize, and fabricate functional devices.

Similarly, if derivatives are designed to act as fluorescent probes or sensors, collaborations with analytical chemists and biologists would be essential to test their efficacy in complex environments. The ability of the molecule to be incorporated into larger structures, such as polymers or MOFs, opens up collaborations with polymer chemists and crystallographers. For instance, incorporating this chromophore into a polymer backbone could lead to new materials for flexible electronics. By serving as a versatile molecular building block, this compound can bridge fundamental organic synthesis with applied materials science, fostering innovation across diverse scientific disciplines.

Q & A

Q. Key Considerations :

- Catalyst loading (0.5–5 mol% Pd) and reaction temperature (80–100°C) significantly impact yield.

- Purification often involves silica gel chromatography with gradients of ethyl acetate/hexane .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

- ¹H/¹³C NMR : Essential for confirming the positions of the formyl (δ ~10.3 ppm for aldehyde proton) and nitrile groups, as well as aromatic proton coupling patterns. For example, in related compounds, thiophene protons appear as distinct doublets (δ 6.6–7.7 ppm) .